

# 1-p-Tolylpyrazole-4-boronic acid chemical properties

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## Compound of Interest

Compound Name: 1-p-Tolylpyrazole-4-boronic acid

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An In-depth Technical Guide to **1-p-Tolylpyrazole-4-boronic acid**: Properties, Synthesis, and Application in Cross-Coupling Chemistry

## Authored by a Senior Application Scientist

### Abstract

This technical guide provides a comprehensive overview of **1-p-Tolylpyrazole-4-boronic acid**, a versatile heterocyclic building block of significant interest to researchers in medicinal chemistry and materials science. The pyrazole motif is a privileged scaffold in numerous therapeutic agents, and its functionalization via the boronic acid handle offers a direct route to novel and complex molecular architectures.<sup>[1][2]</sup> This document details the compound's core chemical properties, outlines a robust synthetic strategy, and provides an in-depth exploration of its application in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. By explaining the causality behind experimental choices and providing validated protocols, this guide serves as an essential resource for scientists aiming to leverage this reagent in drug discovery and advanced materials development.

## Introduction: The Strategic Value of Pyrazole Boronic Acids

The convergence of a biologically significant pharmacophore with a powerful synthetic handle is a key enabler in modern drug discovery. Pyrazole boronic acids, such as **1-p-Tolylpyrazole-4-boronic acid**, exemplify this principle.

- **The Pyrazole Core:** The pyrazole ring is a five-membered nitrogen-containing heterocycle that is a ubiquitous structural motif in medicinal chemistry.<sup>[1]</sup> Its presence in numerous approved drugs, such as the anti-inflammatory agent celecoxib, underscores its ability to confer favorable pharmacokinetic properties and engage in critical interactions with biological targets.<sup>[2]</sup>
- **The Boronic Acid Handle:** Boronic acids and their ester derivatives are exceptionally useful intermediates in organic synthesis.<sup>[3]</sup> Their stability, low toxicity, and, most importantly, their reactivity in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions make them indispensable tools for the formation of carbon-carbon bonds.<sup>[1][4]</sup> This Nobel Prize-winning reaction provides a highly efficient and precise method for constructing complex biaryl systems, which are common features in many kinase inhibitors and other targeted therapies.<sup>[4][5]</sup>

**1-p-Tolylpyrazole-4-boronic acid** thus provides a direct entry point for incorporating the substituted pyrazole moiety into target molecules, streamlining the development of new chemical entities.<sup>[4]</sup>

## Core Chemical Properties and Structure

Understanding the fundamental properties of a reagent is critical for its effective use and storage. **1-p-Tolylpyrazole-4-boronic acid** is a stable, solid compound under standard laboratory conditions.



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Caption: Chemical structure of **1-p-Tolylpyrazole-4-boronic acid**.

Key physicochemical data are summarized in the table below.

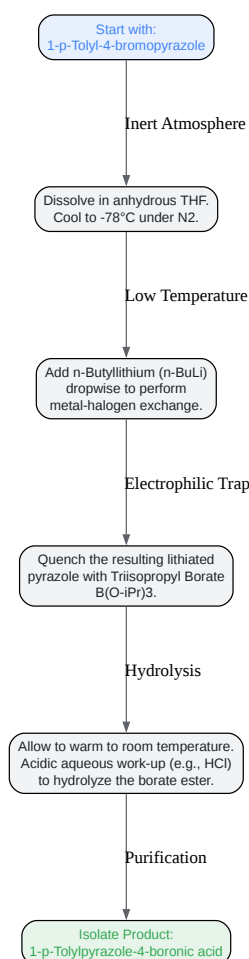
Property	Value	Source(s)
CAS Number	1072945-92-6	[6][7]
Molecular Formula	C10H11BN2O2	[6][8]
Molecular Weight	202.0 g/mol	[6]
Appearance	White to off-white solid	[9]
Storage Temperature	2-8°C	[10][11]
Hazards	Causes skin and serious eye irritation	[10][12]

## Stability and Handling Considerations

While generally stable, boronic acids can undergo dehydration to form boroxines (cyclic anhydrides) upon heating or under vacuum. More critically, boronic acid pinacol esters, which are common synthetic precursors, are susceptible to hydrolysis back to the boronic acid, particularly during reversed-phase HPLC analysis on columns with high free silanol group activity.[13] For optimal shelf-life and reproducibility, **1-p-Tolylpyrazole-4-boronic acid** should be stored in a tightly sealed container in a refrigerator.[10][11]

## Synthesis Pathway

The synthesis of 1-substituted-1H-pyrazole-4-boronic acids and their esters typically begins with a halogenated pyrazole precursor. A common and effective strategy involves a metal-halogen exchange followed by quenching with a borate ester. This approach ensures high regioselectivity.



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Caption: General workflow for the synthesis of **1-p-Tolylpyrazole-4-boronic acid**.

Causality of Experimental Choices:

- **Anhydrous Conditions & Inert Atmosphere:** The use of n-Butyllithium, a highly reactive organometallic reagent, necessitates the strict exclusion of water and oxygen to prevent quenching and side reactions.
- **Low Temperature (-78°C):** The metal-halogen exchange is highly exothermic and rapid. Performing the reaction at dry ice/acetone bath temperature controls the reaction rate, prevents decomposition of the thermally sensitive lithiated intermediate, and minimizes side reactions.<sup>[14]</sup>

- **Borate Ester Quench:** Triisopropyl borate serves as the boron electrophile. Upon addition, it reacts with the nucleophilic pyrazole anion to form a borate ester complex.<sup>[15]</sup>
- **Acidic Work-up:** The final hydrolysis step with aqueous acid is crucial to convert the borate ester intermediate into the desired boronic acid product.<sup>[15]</sup>

## Reactivity and Application: The Suzuki-Miyaura Cross-Coupling

The primary utility of **1-p-Tolylpyrazole-4-boronic acid** is as a coupling partner in the Suzuki-Miyaura reaction. This palladium-catalyzed process enables the formation of a C-C bond between the pyrazole C4 position and an  $sp^2$ -hybridized carbon of an aryl, heteroaryl, or vinyl halide/triflate.<sup>[5]</sup>

### The Catalytic Cycle

The reaction proceeds through a well-established catalytic cycle involving a Pd(0)/Pd(II) couple. Understanding this mechanism is key to troubleshooting and optimizing reaction conditions.

Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Key Steps Explained:

- **Base Activation:** The reaction requires a base (e.g.,  $K_3PO_4$ , KF) to activate the boronic acid, converting it to a more nucleophilic boronate species.<sup>[5]</sup> This is a critical step that facilitates the transfer of the organic group to the palladium center.
- **Oxidative Addition:** The active Pd(0) catalyst inserts into the carbon-halide (or carbon-triflate) bond of the coupling partner (Ar-X), forming a Pd(II) intermediate.
- **Transmetalation:** The organic group from the activated boronate complex (in this case, the 1-p-tolylpyrazolyl group) is transferred to the Pd(II) center, displacing the halide.
- **Reductive Elimination:** The two organic fragments on the palladium center couple and are eliminated, forming the final product (Ar-Ar') and regenerating the active Pd(0) catalyst to continue the cycle.

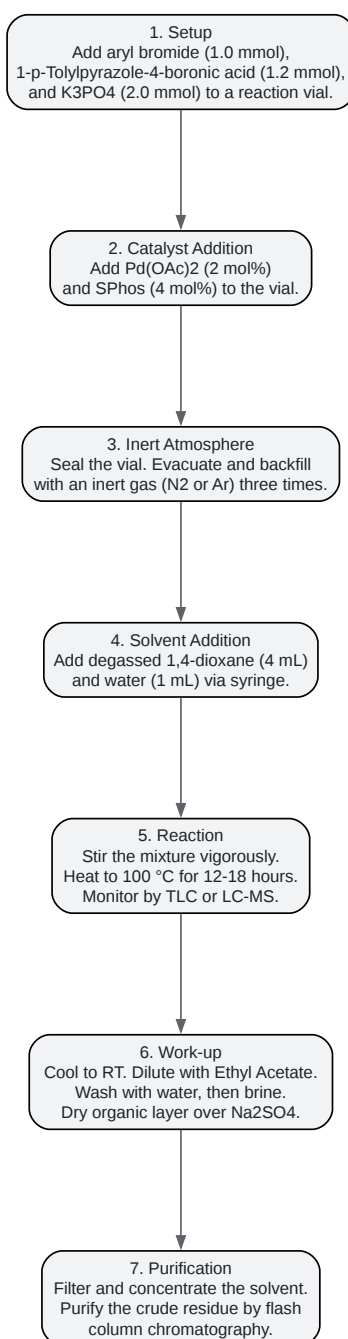
## Field-Proven Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a reliable starting point for the coupling of **1-p-Tolylpyrazole-4-boronic acid** with a generic aryl bromide.

Table 2: Reagents and Their Functions

Component	Example	Function
Boronic Acid	1-p-Tolylpyrazole-4-boronic acid	Source of the pyrazole moiety
Coupling Partner	4-Bromoanisole	Aryl halide to be coupled
Palladium Pre-catalyst	Pd(OAc) <sub>2</sub>	Source of active Pd(0) catalyst
Ligand	SPhos	Stabilizes the Pd center, facilitates catalytic steps
Base	K <sub>3</sub> PO <sub>4</sub> (Potassium Phosphate)	Activates the boronic acid
Solvent	Dioxane / H <sub>2</sub> O	Provides medium for reaction; water aids base

### Step-by-Step Methodology



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Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.

#### Protocol Details:

- Vessel Preparation: To a flame-dried reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 eq), **1-p-Tolylpyrazole-4-boronic acid** (1.2–1.5 eq), and potassium

phosphate (2.0–3.0 eq).[16] The use of a slight excess of the boronic acid ensures complete consumption of the potentially more expensive aryl halide.

- **Catalyst Loading:** Add the palladium pre-catalyst and phosphine ligand. Handling these air-sensitive reagents in a glovebox is ideal, but brief handling in the open air is often acceptable.
- **Inerting:** Seal the vial with a septum cap. Purge the vessel by evacuating it under vacuum and backfilling with nitrogen or argon. Repeat this cycle three times to ensure the removal of oxygen, which can deactivate the palladium catalyst.
- **Solvent Addition:** Add the degassed solvent mixture (e.g., 4:1 dioxane:water). Degassing the solvent (by sparging with nitrogen or via freeze-pump-thaw cycles) is crucial to prevent catalyst oxidation.[16]
- **Heating and Monitoring:** Place the vial in a preheated oil bath or heating block at the desired temperature (typically 80–110 °C).[16] Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
- **Aqueous Work-up:** After cooling to room temperature, dilute the reaction mixture with an organic solvent like ethyl acetate and transfer it to a separatory funnel. Wash sequentially with water and brine to remove the inorganic base and salts.
- **Purification:** Dry the organic layer over an anhydrous drying agent (e.g.,  $\text{Na}_2\text{SO}_4$  or  $\text{MgSO}_4$ ), filter, and concentrate under reduced pressure. The resulting crude product is typically purified by flash column chromatography on silica gel to yield the pure coupled product.

## Conclusion

**1-p-Tolylpyrazole-4-boronic acid** is a high-value chemical tool for research and development professionals. Its structure combines a medically relevant pyrazole core with a synthetically versatile boronic acid functional group.[1] A thorough understanding of its properties, synthesis, and reactivity—particularly in the robust and reliable Suzuki-Miyaura cross-coupling reaction—empowers scientists to efficiently construct novel molecules with potential applications in pharmaceuticals and materials science. The protocols and mechanistic insights provided herein serve as a validated foundation for the successful application of this important building block.



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